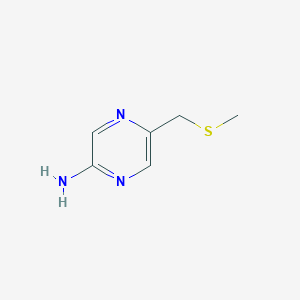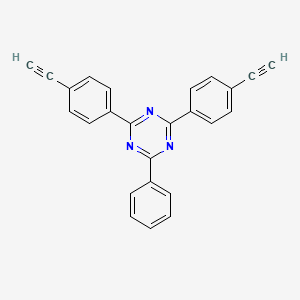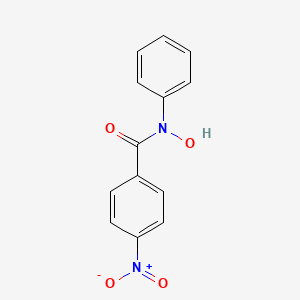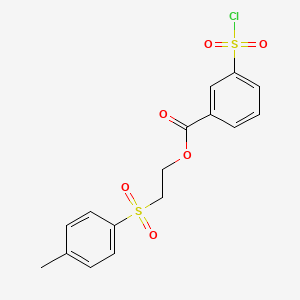![molecular formula C14H22O3 B8563914 3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
3-[4-(diethoxymethyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Diethoxymethyl)phenyl]propan-1-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a phenyl ring substituted with a diethoxymethyl group and a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethoxymethyl)phenyl]propan-1-ol typically involves the alkylation of a phenylpropanol derivative with diethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Diethoxymethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-[4-(diethoxymethyl)phenyl]propanal or 3-[4-(diethoxymethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-(diethoxymethyl)phenyl]propane.
Substitution: Formation of various substituted phenylpropanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(Diethoxymethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(diethoxymethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure with methoxy groups instead of diethoxymethyl.
3-(4-Methoxyphenyl)-1-propanol: Contains a single methoxy group on the phenyl ring.
3-(4-Hydroxyphenyl)-1-propanol: Hydroxy group instead of diethoxymethyl.
Uniqueness
3-[4-(Diethoxymethyl)phenyl]propan-1-ol is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C14H22O3 |
|---|---|
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
3-[4-(diethoxymethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H22O3/c1-3-16-14(17-4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,14-15H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
VUWGMUBEQHTCQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(C=C1)CCCO)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(pyridin-2-yl)methoxy]pyridin-3-amine](/img/structure/B8563839.png)


![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)cyclopropanecarboxamide](/img/structure/B8563856.png)

![2-[3-(Trifluoromethyl)phenyl]cyclohexanone](/img/structure/B8563871.png)
![1-Methyl-4-[(3-nitrophenyl)methoxy]piperidine](/img/structure/B8563877.png)



![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)
